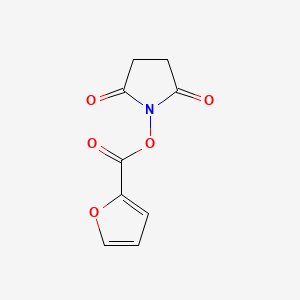
furan-2-carboxylic acid N-hydroxysuccinimide ester
Übersicht
Beschreibung
Furan-2-carboxylic acid N-hydroxysuccinimide ester is a chemical compound that belongs to the class of furan derivatives. It is commonly used in organic synthesis and bioconjugation techniques due to its ability to form stable amide bonds with primary amines. This compound is particularly valuable in the field of medicinal chemistry and biochemistry for its role in the modification of biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid N-hydroxysuccinimide ester typically involves the reaction of furan-2-carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity while reducing production time and costs .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-carboxylic acid N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, which is a key reaction in bioconjugation and peptide synthesis .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane, tetrahydrofuran), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is the corresponding amide. This reaction is highly efficient and yields a stable amide bond, making it ideal for applications in bioconjugation .
Wissenschaftliche Forschungsanwendungen
Furan-2-carboxylic acid N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a coupling agent in peptide synthesis.
Biology: Employed in the modification of proteins and peptides for various biochemical assays and studies.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Wirkmechanismus
The mechanism of action of furan-2-carboxylic acid N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that readily reacts with primary amines. This reaction forms a stable amide bond, which is crucial for the modification of biomolecules. The molecular targets and pathways involved in this process are primarily related to the functional groups present on the biomolecules being modified .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A precursor to furan-2-carboxylic acid N-hydroxysuccinimide ester, used in various organic synthesis reactions.
N-hydroxysuccinimide esters: A class of compounds widely used in bioconjugation and peptide synthesis.
Uniqueness
This compound is unique due to its ability to form stable amide bonds with primary amines, making it highly valuable in bioconjugation and peptide synthesis. Its furan ring structure also imparts specific chemical properties that differentiate it from other N-hydroxysuccinimide esters .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-7-3-4-8(12)10(7)15-9(13)6-2-1-5-14-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSKKBAJHAFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














